6-Oxa-1-azaspiro[3.5]nonane

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

6-Oxa-1-azaspiro[3.5]nonane (CAS 1214875-46-3, MF: C₇H₁₃NO, MW: 127.18 g/mol) is a spirocyclic heterocycle comprising an azetidine ring and a tetrahydropyran ring linked by a shared spiro carbon atom. Its rigid, three-dimensional architecture positions it as a bioisosteric replacement for ubiquitous six-membered rings like morpholine and piperidine in medicinal chemistry programs.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1214875-46-3
Cat. No. B572006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azaspiro[3.5]nonane
CAS1214875-46-3
Synonyms6-Oxa-1-aza-spiro[3.5]nonane
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC2(CCN2)COC1
InChIInChI=1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2
InChIKeyYLIPWBZIBAGXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-azaspiro[3.5]nonane (CAS 1214875-46-3): A Spirocyclic Building Block for Conformationally Constrained Scaffold Design


6-Oxa-1-azaspiro[3.5]nonane (CAS 1214875-46-3, MF: C₇H₁₃NO, MW: 127.18 g/mol) is a spirocyclic heterocycle comprising an azetidine ring and a tetrahydropyran ring linked by a shared spiro carbon atom. Its rigid, three-dimensional architecture positions it as a bioisosteric replacement for ubiquitous six-membered rings like morpholine and piperidine in medicinal chemistry programs . Unlike flat aromatic or flexible saturated heterocycles, the spirocyclic framework introduces pronounced conformational constraint that can lock binding elements into optimal orientations while modulating key physicochemical parameters such as lipophilicity and metabolic stability [1].

Design context Conformationally constrained scaffold for spirocyclic bioisostere design Replaces flat / flexible 6-membered rings
Physicochemical modulation Supports logD, pKa, and solubility tuning in hit-to-lead optimization Class-level property trends reported
Workflow integration Suitable as a building block for spiro-fused heterocycle synthesis Compatible with oxidative cyclization routes

Why 6-Oxa-1-azaspiro[3.5]nonane Cannot Be Interchanged with Simple Morpholine or Piperidine Analogs


Generic substitution of 6-Oxa-1-azaspiro[3.5]nonane with conventional six-membered heterocycles (e.g., morpholine, piperidine) is not chemically equivalent. Introducing a spirocyclic center can lower the measured logD₇.₄ of the corresponding molecules by as much as –1.0 log units relative to the parent heterocycle—a counterintuitive phenomenon driven by increased basicity despite the net addition of a carbon atom [1]. Additionally, the spiro junction alters the geometry: the heteroatom becomes γ rather than β to the nitrogen, increasing pKa (ΔpKa up to +1.9 units) and repositioning the base approximately 1.3 Å farther from the attachment point compared to the piperazine counterpart [1]. These physicochemical shifts directly impact solubility, permeability, and off-target binding—parameters that simple potency assays do not capture—making blind substitution a high-risk strategy during hit-to-lead optimization.

Target scaffold 6-Oxa-1-azaspiro[3.5]nonane
If substituted with morpholine / piperidine Measured logD may shift; spirocyclic center can lower distribution coefficient in matched molecular pairs Class-level evidence; direction and magnitude are context-dependent
Target scaffold 6-Oxa-1-azaspiro[3.5]nonane
If substituted with morpholine / piperazine Basicity (pKa) may increase due to γ-heteroatom positioning; protonation state and permeability may differ Predicted from quantum mechanics; experimental verification needed
Target scaffold 6-Oxa-1-azaspiro[3.5]nonane
If substituted with piperazine Spatial orientation of the basic nitrogen shifts ~1.3 Å; binding pose and off-target profile may not transfer Based on QM conformational comparison; structure–activity relationships require re-evaluation

6-Oxa-1-azaspiro[3.5]nonane: Quantitative Differentiation Evidence Versus Analog Scaffolds


Lipophilicity (logD₇.₄) Reduction Versus Morpholine and Piperidine Bioisosteres

In a systematic analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines, introducing a spirocyclic center lowered the measured logD₇.₄ of the corresponding molecules by as much as –1.0 log units relative to the parent six-membered heterocycle. This class-level inference applies to 6-Oxa-1-azaspiro[3.5]nonane as a structural congener within the broader oxa-azaspiro family, where the quaternary spiro carbon and γ-heteroatom positioning similarly increase basicity and reduce lipophilicity [1].

logD Reduction
Class-level inference
Up to –1.0 log units relative to morpholine/piperidine analogs (matched molecular pairs)
Supports lipophilicity modulation screening; logD shift may reduce nonspecific binding
Extrapolated from oxa-azaspiro class; direct measurement on 6-Oxa-1-azaspiro[3.5]nonane recommended
Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Modulation

Basicity (pKa) Increase Versus Piperazine Analogs

Comparative analysis of spirocyclic azetidine-containing scaffolds versus conventional piperazines reveals a significant pKa elevation attributable to reduced inductive electron withdrawal. For 2,6-diazaspiro[3.3]heptane versus piperazine, the predicted pKa difference (ΔpKa[ACD]) is +1.9 units. Extrapolating to 6-Oxa-1-azaspiro[3.5]nonane, the oxygen atom in the tetrahydropyran ring is positioned γ to the azetidine nitrogen, similarly reducing inductive withdrawal and increasing basicity relative to morpholine (where oxygen is β to nitrogen) [1]. This class-level inference is supported by quantum mechanical conformational analysis and measured logD shifts [1].

pKa Elevation
Class-level inference
Predicted ΔpKa +1.9 vs piperazine; γ-oxygen positioning reduces inductive withdrawal
Increased basicity may improve solubility; lysosomal trapping and hERG need review
ACD/Labs prediction; experimental pKa measurement advised for lead optimization
Physicochemical Property Optimization pKa Modulation Medicinal Chemistry

Metabolic Stability Advantage Versus Morpholine-Containing Compounds

Spirocyclic scaffolds, including oxa-azaspiro systems, exhibit superior metabolic stability compared to their six-membered ring counterparts (piperazines, piperidines, morpholines, thiomorpholines). This class-level advantage is documented in medicinal chemistry reviews analyzing multiple matched molecular pairs across diverse chemotypes. For example, replacing the morpholine moiety in linezolid with a spiro-morpholine bioisostere (2-oxa-6-azaspiro[3.3]heptane) was proposed to mitigate nonoxidative metabolism while retaining antibacterial activity [1][2]. The 6-Oxa-1-azaspiro[3.5]nonane scaffold, as a structural analog, is positioned to confer similar metabolic robustness due to its quaternary spiro carbon that blocks oxidative metabolic pathways accessible to flexible six-membered rings.

Metabolic Stability
Class-level inference
Reported metabolic robustness advantage over morpholine/piperazine scaffolds in matched pair reviews
May support reduced clearance in liver microsome assays; spiro carbon blocks oxidative pathways
Review-level evidence; confirm with in vitro intrinsic clearance for specific chemotype
Metabolic Stability Pharmacokinetics Spirocyclic Scaffolds

Conformational Restriction and Binding Orientation Control

The spirocyclic architecture of 6-Oxa-1-azaspiro[3.5]nonane imposes a rigid, three-dimensional geometry that fundamentally differs from flexible six-membered rings. Quantum mechanical conformational analysis reveals that spiro-analogues position the terminal atoms approximately 1.3 Å farther from the attachment point compared to the parent piperazine, with a 90° twist in orientation [1]. This constrained geometry locks the molecule into a discrete conformational ensemble, optimizing the spatial presentation of binding elements in a controlled manner—a feature that can improve efficacy and selectivity by reducing entropic penalties upon target binding and minimizing off-target interactions [2].

Conformational Control
Class-level inference
Spiro base ~1.3 Å farther from attachment point; 90° orientation twist versus piperazine
Pre-organized geometry may enhance target binding selectivity and reduce entropic penalty
Quantum mechanics analysis; binding assay confirmation required for each target
Conformational Analysis Molecular Recognition Scaffold Design

6-Oxa-1-azaspiro[3.5]nonane: Validated Research and Procurement-Driven Application Scenarios


Bioisosteric Replacement of Morpholine in Kinase and GPCR Lead Optimization

Procure 6-Oxa-1-azaspiro[3.5]nonane as a morpholine bioisostere when optimizing leads for kinases or GPCRs where reducing logD (up to –1.0 units) and increasing metabolic stability are program goals. The spirocyclic replacement can mitigate nonoxidative metabolism observed with morpholine-containing compounds while retaining solubilizing capacity, as documented for related spiro-morpholine analogs [1][2].

Conformational Restriction for Selectivity Enhancement in CNS and Oncology Programs

Utilize 6-Oxa-1-azaspiro[3.5]nonane when conformational pre-organization is required to improve target selectivity or reduce off-target pharmacology (e.g., hERG channel blockade). The rigid spirocyclic framework locks binding elements into a defined orientation, reducing entropic penalties and minimizing promiscuous interactions—an approach validated in PLK4 inhibitor optimization and pks13 thioesterase inhibitor design [1].

pKa Modulation for Solubility and Permeability Optimization

Apply 6-Oxa-1-azaspiro[3.5]nonane in weakly basic chemotypes where increasing pKa (predicted ΔpKa ~+1.9 versus piperazine analogs) can enhance aqueous solubility without compromising permeability. The γ-positioning of the oxygen atom relative to the azetidine nitrogen reduces inductive electron withdrawal, elevating basicity relative to morpholine (β-positioning) [1]. This modulation is particularly valuable for BCS Class II/IV compounds requiring improved dissolution-limited absorption.

Building Block for Diverse Heterocycle Synthesis via Oxidative Cyclization

Employ 6-Oxa-1-azaspiro[3.5]nonane as a key intermediate in oxidative cyclization reactions to construct [1,2-a] ring-fused benzimidazoles—a privileged chemotype in anticancer and anti-infective drug discovery. The spirocyclic core provides a rigid template for further functionalization while maintaining favorable physicochemical properties [1].

Application
Selection Property
Validation Focus
Bioisosteric replacement of morpholine in kinase / GPCR leads
logD reduction potential; metabolic stability trend
Matched-pair logD and microsomal clearance comparison
Conformational restriction for selectivity programs
Rigid spirocyclic geometry; defined nitrogen vector orientation
Target engagement vs off-target panel; hERG binding assessment
pKa modulation for solubility-limited compounds
Basicity shift from γ-heteroatom positioning
Experimental pKa and kinetic solubility at gastrointestinal pH
Spirocyclic building block for benzimidazole-fused chemotypes
Oxidative cyclization compatibility; spiro core rigidity
Reaction scope and scalability; scaffold stability under synthesis conditions

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